molecular formula C10H11NO3 B13611308 4-(2-Nitrophenyl)butanal

4-(2-Nitrophenyl)butanal

Cat. No.: B13611308
M. Wt: 193.20 g/mol
InChI Key: QHIZXQLHXQMRIH-UHFFFAOYSA-N
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Description

4-(2-Nitrophenyl)butanal is an organic compound characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a butanal chain. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitrophenyl)butanal typically involves the nitration of a phenylbutanal precursor. One common method is the nitration of 4-phenylbutanal using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the ortho position relative to the phenyl ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The nitration reaction is carefully monitored to prevent over-nitration and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Nitrophenyl)butanal undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles such as amines or thiols, elevated temperatures.

Major Products Formed:

    Reduction: 4-(2-Aminophenyl)butanal.

    Oxidation: 4-(2-Nitrophenyl)butanoic acid.

    Substitution: Various substituted phenylbutanal derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Nitrophenyl)butanal has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Nitrophenyl)butanal involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function.

Comparison with Similar Compounds

    4-Nitrobenzaldehyde: Similar structure but lacks the butanal chain.

    2-Nitrobenzyl alcohol: Contains a nitro group and a benzyl alcohol moiety.

    4-(2-Nitrophenyl)butanoic acid: The oxidized form of 4-(2-Nitrophenyl)butanal.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

4-(2-nitrophenyl)butanal

InChI

InChI=1S/C10H11NO3/c12-8-4-3-6-9-5-1-2-7-10(9)11(13)14/h1-2,5,7-8H,3-4,6H2

InChI Key

QHIZXQLHXQMRIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCCC=O)[N+](=O)[O-]

Origin of Product

United States

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